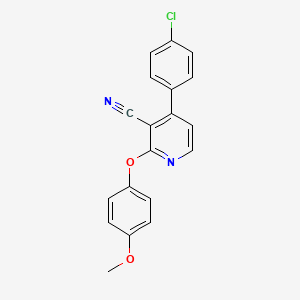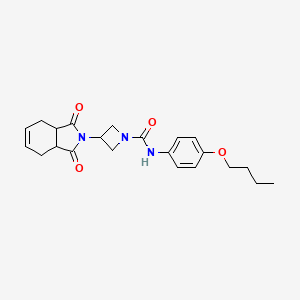![molecular formula C14H23ClN2O2 B3007926 tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride CAS No. 2241140-31-6](/img/structure/B3007926.png)
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride: is a chemical compound with the molecular formula C14H22N2O2·HCl and a molecular weight of 286.8 g/mol . It is known for its broad-spectrum activity against various pests, including insects, nematodes, and rodents. This compound is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride involves the reaction of 4-aminophenethyl alcohol with tert-butyl isocyanate, followed by the addition of methyl iodide and hydrochloric acid. The resulting product is then purified by recrystallization to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are often employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted carbamates .
Scientific Research Applications
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride has been extensively studied for its insecticidal properties and its potential impact on the environment and human health. It has been used as a model compound for the development of new insecticides and for the study of the mechanisms of action of carbamate insecticides. Additionally, it has applications in:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on various biological systems, including its toxicity to insects and other organisms.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the formulation of insecticides and other pest control products.
Mechanism of Action
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride acts as an acetylcholinesterase inhibitor. This means it blocks the activity of the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. The accumulation of acetylcholine leads to overstimulation of the nervous system, resulting in paralysis and death of the insect. The molecular targets and pathways involved include the acetylcholinesterase enzyme and the cholinergic synapses in the nervous system.
Comparison with Similar Compounds
Carbofuran: Another carbamate insecticide with similar acetylcholinesterase inhibitory activity.
Aldicarb: A carbamate insecticide known for its high toxicity and similar mechanism of action.
Methomyl: A carbamate insecticide with broad-spectrum activity against various pests.
Uniqueness: tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride is unique due to its specific molecular structure, which provides a balance of solubility, stability, and insecticidal activity. Its broad-spectrum activity and effectiveness against a wide range of pests make it a valuable compound in agricultural and pest control applications.
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11;/h5-8H,9-10,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUWVRDSHNKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B3007843.png)






![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)
![2-(4-methoxyphenoxy)-1-(4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B3007858.png)


![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)

